molecular formula C15H9Cl3N2O2S2 B2503106 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide CAS No. 881436-24-4

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide

Cat. No.: B2503106
CAS No.: 881436-24-4
M. Wt: 419.72
InChI Key: OFKZUCVIOPBHIY-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H9Cl3N2O2S2 and its molecular weight is 419.72. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A study by Ostapiuk et al. (2017) focused on the synthesis of new thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide, investigating their antitumor activities. The research highlighted the significant antitumor effect of certain compounds, underscoring the potential of 5-arylmethylthiazole derivatives in searching for innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Characterization

Tang Li-jua (2015) reported on the design and synthesis of related thiazole compounds, providing a foundation for further exploration into the chemical properties and applications of such derivatives (Tang Li-jua, 2015).

Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives to explore their in vitro cytotoxicity against various cell lines. Their findings suggest that certain thiophene derivatives exhibit promising inhibitory activity, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Antimicrobial Evaluation

Sailaja Rani Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of thiazole-derived compounds, further broadening the scope of research on the biological activities of such chemicals (Talupur, Satheesh, & Chandrasekhar, 2021).

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S2/c1-5-12(6(2)21)24-15(19-5)20-14(22)13-11(18)10-8(17)3-7(16)4-9(10)23-13/h3-4H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKZUCVIOPBHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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